

Technical Monograph: 2-(2-Methoxyphenyl)acetyl Chloride

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Compound of Interest

Compound Name: 2-(2-methoxyphenyl)acetyl
Chloride

CAS No.: 28033-63-8

Cat. No.: B1360357

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CAS Number: 28033-63-8 Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

2-(2-Methoxyphenyl)acetyl chloride (CAS 28033-63-8) serves as a high-value electrophilic building block in organic synthesis, particularly for the introduction of the ortho-methoxybenzyl moiety. Its structural rigidity, provided by the ortho-substitution, makes it a critical intermediate in the design of atropisomeric kinases, isoquinoline alkaloids, and functionalized benzofurans. This guide outlines the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Specification
IUPAC Name	2-(2-methoxyphenyl)acetyl chloride
CAS Number	28033-63-8
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
SMILES	<chem>COC1=CC=CC=C1CC(=O)Cl</chem>
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	~125–130 °C at 10 mmHg (Predicted/Analogous)
Density	~1.18 g/mL (Estimated)
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Stability	Moisture sensitive; hydrolyzes to parent acid and HCl

Synthesis & Production Protocol

Core Directive: The conversion of 2-(2-methoxyphenyl)acetic acid to its acid chloride requires strict moisture control to prevent hydrolysis. The use of Thionyl Chloride (

) is the industry standard due to the formation of gaseous byproducts (

), simplifying purification.

Experimental Workflow

Reagents:

- Starting Material: 2-(2-methoxyphenyl)acetic acid (1.0 eq)

- Reagent: Thionyl Chloride (1.5 – 2.0 eq)
- Catalyst: DMF (Dimethylformamide) (0.05 eq)
- Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for scale)

Protocol:

- Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or line).
- Addition: Charge the flask with 2-(2-methoxyphenyl)acetic acid. If using solvent, add anhydrous DCM.
- Activation: Add Thionyl Chloride dropwise at 0°C. Add catalytic DMF (1-2 drops). The DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
- Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C for DCM, 80°C for Toluene/Neat) for 2–4 hours.
 - Self-Validating Check: Monitor gas evolution. Cessation of bubbling indicates reaction completion.
- Workup: Concentrate the mixture under reduced pressure to remove excess and solvent.
- Purification: The crude residue is typically pure enough for subsequent steps. For high purity, distill under reduced pressure (vacuum distillation).

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for the chlorination of the parent acid.

Mechanism of Action & Reactivity

The utility of **2-(2-methoxyphenyl)acetyl chloride** lies in its high electrophilicity at the carbonyl carbon. The ortho-methoxy group provides steric bulk and electronic donation, influencing the regioselectivity of subsequent Friedel-Crafts or amidation reactions.

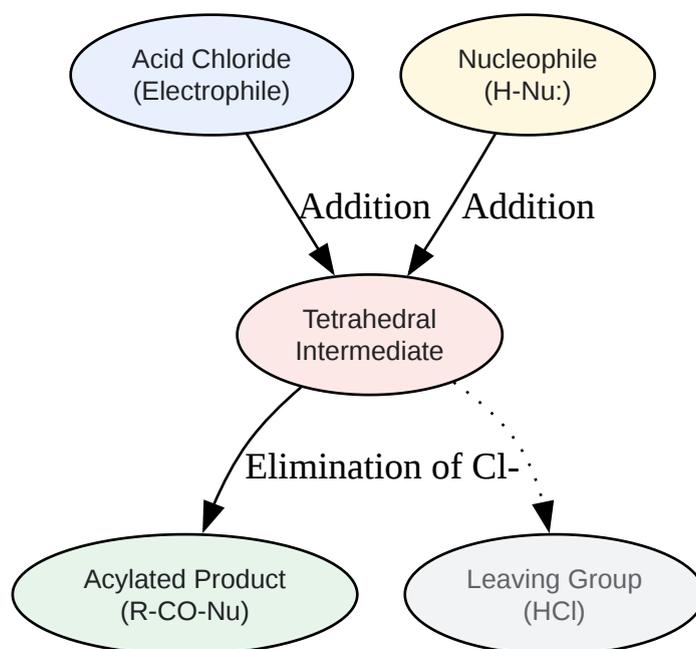
Nucleophilic Acyl Substitution

Upon exposure to nucleophiles (amines, alcohols, carbanions), the chloride acts as a superior leaving group, facilitating the formation of amides, esters, or ketones.

Mechanism Steps:

- **Nucleophilic Attack:** The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
- **Elimination:** The tetrahedral intermediate collapses, expelling the chloride ion ().
- **Deprotonation:** A base (e.g., Triethylamine, Pyridine) removes the proton from the nucleophile to finalize the product.

Mechanistic Pathway Diagram



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Figure 2: General mechanism of nucleophilic acyl substitution for **2-(2-methoxyphenyl)acetyl chloride**.

Applications in Drug Discovery

This intermediate is pivotal in synthesizing "Privileged Scaffolds"—molecular frameworks capable of binding to multiple receptor types.

Isoquinoline Alkaloids (Bischler-Napieralski Cyclization)

The ortho-methoxy group is a key feature in the synthesis of papaverine-like alkaloids.

- Protocol: React **2-(2-methoxyphenyl)acetyl chloride** with a phenethylamine to form an amide.
- Cyclization: Treat the amide with
to effect cyclization into the dihydroisoquinoline core.
- Significance: Precursors for antispasmodics and vasodilators.

Benzofuran Derivatives

Through Friedel-Crafts acylation followed by intramolecular cyclization, this compound is used to generate 2-arylbenzofurans.

- Application: These derivatives often exhibit anti-tubulin polymerization activity (anti-cancer) and antimicrobial properties.

N-Substituted Acetamides (Bioactive Linkers)

Reaction with heterocyclic amines yields N-substituted acetamides.

- Example: Synthesis of N-(heteroaryl)-2-(2-methoxyphenyl)acetamides has been cited in the development of anti-urease agents and antiviral benzimidazoles. The ortho-methoxy group improves metabolic stability by blocking specific metabolic oxidation sites on the phenyl ring.

Handling, Safety & Stability

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

- Moisture Sensitivity: Reacts violently with water to release toxic HCl gas.[1] Always handle in a fume hood.
- Storage: Store under inert atmosphere (or Ar) at 2–8°C. Containers must be sealed with Parafilm or Teflon tape to prevent moisture ingress.
- Neutralization: Quench excess acid chloride by slow addition to a mixture of ice and sodium bicarbonate () solution.

References

- Chemical Identity & Properties: PubChem. **2-(2-methoxyphenyl)acetyl chloride** (CID 12635955).[2] National Library of Medicine. Available at: [\[Link\]](#)

- Synthesis Protocol: Google Patents. Method for synthesis of phenylacetyl chloride derivatives. Available at: (General reference for acid chloride synthesis via SOCl₂).
- Application (Benzofurans): MDPI. Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Available at: [\[Link\]](#)^[3]
- Application (Amides): ResearchGate. Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide. Available at: [\[Link\]](#)

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Sources

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- [2. 2-Methoxy-2-phenylacetyl chloride | C₉H₉ClO₂ | CID 12635955 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
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